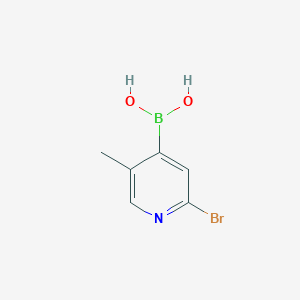
(2-Bromo-5-methylpyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-methylpyridin-4-yl)boronic acid is a boronic acid derivative with a bromine atom and a methyl group on the pyridine ring. This compound is of interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 2-bromo-5-methylpyridine with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding boronic ester or reduction to form the corresponding boronic acid derivative.
Common Reagents and Conditions:
Palladium Catalyst: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Solvents: Organic solvents such as toluene or dimethylformamide (DMF) are often used.
Temperature: Reactions are typically conducted at elevated temperatures to facilitate the coupling process.
Major Products Formed:
Biphenyl Derivatives: Resulting from Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(2-Bromo-5-methylpyridin-4-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in cross-coupling reactions, which are essential for constructing complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The compound exerts its effects through its participation in cross-coupling reactions. The mechanism involves the formation of a palladium complex, followed by the transfer of the boronic acid group to the aryl halide, resulting in the formation of a new carbon-carbon bond.
Molecular Targets and Pathways Involved:
Palladium Catalyst: Facilitates the formation of the palladium complex.
Aryl Halide: The electrophile in the cross-coupling reaction.
Comparison with Similar Compounds
Phenylboronic acid
2-Methoxy-5-pyridineboronic acid
3-Bromopyridineboronic acid
This compound's unique properties make it a valuable tool in organic synthesis, contributing to advancements in various scientific fields.
Properties
Molecular Formula |
C6H7BBrNO2 |
|---|---|
Molecular Weight |
215.84 g/mol |
IUPAC Name |
(2-bromo-5-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H7BBrNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3 |
InChI Key |
WSXBVBBLSHPNII-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1C)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15331345.png)
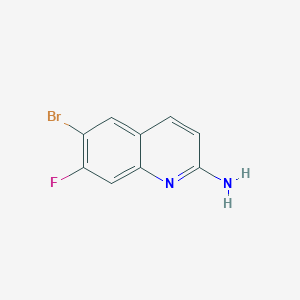

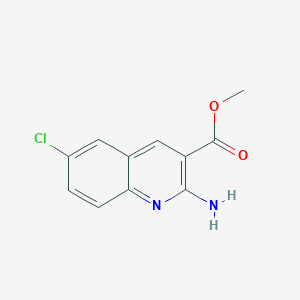
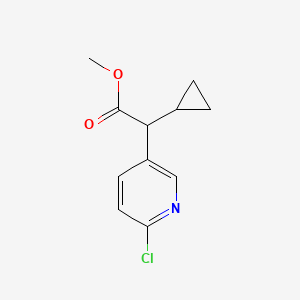
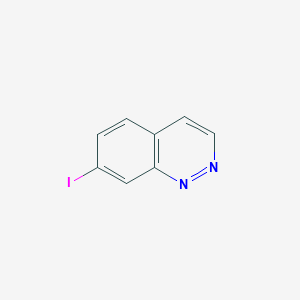

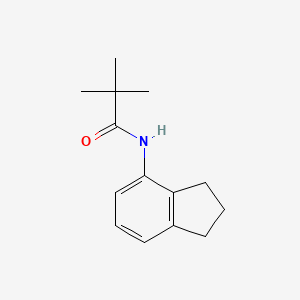
![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)

![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331436.png)
![2-([1,1'-Biphenyl]-3-yl)imidazo[1,2-a]pyridine](/img/structure/B15331438.png)
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
![5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)
